![molecular formula C20H17N3O B2549652 [1,1'-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanon CAS No. 1797869-98-7](/img/structure/B2549652.png)

[1,1'-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

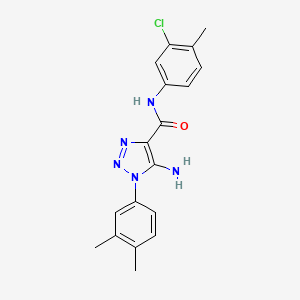

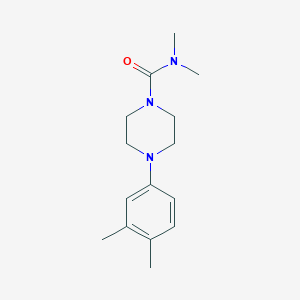

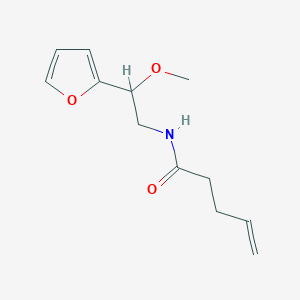

“[1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic cytosine analogue that, when incorporated into DNA duplexes, results in a significant enhancement of their stability .

Synthesis Analysis

The synthesis of this compound involves a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes . This process can be carried out on heating or under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The additional ring of the base is stacked on the thymine bases at the 5’-side and overall exhibits greatly enhanced stacking interactions .Chemical Reactions Analysis

The compound has been found to undergo various chemical reactions, including aminations and arylations by direct C–O activation . It also shows reactivity with DNA, forming base pairs with either guanine or adenine .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Das Pyrido[2,3-d]pyrimidin-Gerüst hat aufgrund seines Potenzials als Antitumormittel Aufmerksamkeit erregt. Forscher haben Derivate dieser Verbindung auf ihre Fähigkeit untersucht, Tyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Proliferation und dem Überleben von Krebszellen spielen . Weitere Studien sind erforderlich, um die spezifischen Mechanismen aufzuklären und die Struktur für eine verbesserte Wirksamkeit zu optimieren.

CDK-Hemmung

Bestimmte Pyrimidinderivate, einschließlich solcher, die mit unserer Verbindung verwandt sind, haben eine CDK-Hemmung (Cyclin-abhängige Kinase) gezeigt. CDKs regulieren den Zellzyklusfortschritt, was sie zu attraktiven Zielmolekülen für die Krebstherapie macht. Die Untersuchung der Auswirkungen unserer Verbindung auf die CDK-Aktivität könnte neue therapeutische Wege aufdecken .

Entzündungshemmende Wirkungen

In jüngsten Forschungsarbeiten wurden Pyrazolo[4,3-d]pyrimidin-Analoga synthetisiert und auf ihre entzündungshemmenden Eigenschaften hin untersucht. Die Einarbeitung spezifischer funktioneller Gruppen, wie z. B. des 3-Morpholinopropan-1-amin-Moleküls, verstärkte ihre Wirkung in Zellmodellen . Die strukturellen Modifikationen unserer Verbindung können sich ähnlich auf Entzündungspfade auswirken.

Knochenstörungen und darüber hinaus

Über Krebs hinaus wurden Pyrido[2,3-d]pyrimidine für die Behandlung von Knochenstörungen vorgeschlagen. Ihr Potenzial erstreckt sich auf andere Erkrankungen, einschließlich Autismus und HCV-Replikation . Die Untersuchung der Auswirkungen unserer Verbindung auf die Knochengesundheit und verwandte Pfade könnte wertvolle Erkenntnisse liefern.

Photochemische Synthese

Forscher haben eine grüne, metallfreie Synthesemethode für Pyrano[2,3-d]pyrimidin-Gerüste entwickelt. Dies beinhaltet die Knoevenagel-Michael-Cyclokondensation von Barbitursäurederivaten, Malononitril und Arylaldehyden. Photoangeregte Zustandsfunktionen, wie sie beispielsweise aus Na2-Eosin Y erzeugt werden, dienen als direkte Wasserstoffatomtransfer-(HAT)-Katalysatoren unter sichtlichtvermittelten Bedingungen . Dieser Ansatz bietet Energieeffizienz und betriebliche Einfachheit.

Industrielles Potenzial

Die Skalierbarkeit des Cyclisierungsprozesses, der unsere Verbindung betrifft, deutet auf ihr Potenzial für industrielle Anwendungen hin. Die Gramm-Skala-Synthese zeigt die Machbarkeit für die großtechnische Produktion . Forscher könnten ihre Verwendung in der Arzneimittelentwicklung oder in anderen Sektoren untersuchen.

Wirkmechanismus

Target of Action

The primary targets of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and transcription, making them interesting targets for cancer chemotherapy .

Mode of Action

The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal function of CDKs in cell cycle regulation and transcription, leading to alterations in cellular processes .

Biochemical Pathways

The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine affects the biochemical pathways associated with cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and the process of transcription, leading to downstream effects such as cell growth inhibition .

Result of Action

The result of the action of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and growth . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .

Eigenschaften

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZCTECZTGGGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)